Phenyl-d5-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Complex Molecules

PDBA finds extensive use in organic synthesis, particularly in a reaction known as the Suzuki coupling reaction []. This reaction efficiently forms carbon-carbon bonds between an arylboronic acid (like PDBA) and an aryl halide (a molecule containing a carbon-halogen bond) with the help of a palladium catalyst []. The versatility of the Suzuki reaction allows researchers to create complex organic molecules with specific functionalities. These molecules find applications in various fields, including:

- Pharmaceutical Research: Synthesis of new drugs and drug candidates [].

- Agrochemical Research: Development of novel pesticides and herbicides [].

- Materials Science: Creation of advanced materials with unique properties [].

Studying Enzyme Kinetics

The presence of the deuterium atom (represented by "d5" in the name) in PDBA makes it a valuable tool for studying enzyme kinetics []. Deuterium is a stable isotope of hydrogen with a slightly heavier mass. By incorporating PDBA into a molecule that interacts with an enzyme, researchers can track the reaction process using techniques like mass spectrometry []. The slight mass difference between PDBA and its non-deuterated counterpart allows scientists to differentiate between the starting material and the product formed by the enzyme reaction. This information helps them understand the enzyme's mechanism of action and binding affinity for specific molecules [].

Probing Protein-Ligand Interactions

PDBA's ability to bind to specific sites on proteins makes it useful for investigating protein-ligand interactions []. Ligands are molecules that bind to proteins, influencing their function. By attaching PDBA to a known ligand or designing a PDBA-based probe, researchers can study how these molecules interact with proteins. This information provides insights into various cellular processes and helps identify potential drug targets [].

Phenyl-d5-boronic acid is a boronic acid derivative characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. Its molecular formula is , and it has a molecular weight of approximately 121.93 g/mol. This compound is notable for its crystalline solid state and is often utilized in various

Phenyl-d5-boronic acid is likely to have similar safety hazards as unlabeled phenylboronic acid. Information on safety data sheets (SDS) from chemical suppliers suggests that it may cause mild skin and eye irritation []. Always consult the SDS before handling this compound and follow proper laboratory safety protocols.

- Suzuki Coupling Reaction: It is commonly used in cross-coupling reactions, particularly the Suzuki reaction, where it reacts with aryl halides to form biaryl compounds. This reaction is essential in the synthesis of complex organic molecules.

- Boronic Acid Reactions: The compound can undergo reactions typical of boronic acids, such as forming complexes with diols and participating in the formation of boronate esters.

While specific biological activities of phenyl-d5-boronic acid are not extensively documented, boronic acids in general have been studied for their potential therapeutic applications. They can inhibit certain enzymes, such as proteasomes, and have been investigated for their roles in drug design, particularly in targeting cancer cells.

Phenyl-d5-boronic acid can be synthesized through several methods:

- Lithiation and Boronation:

- Bromination:

- Commercial Availability:

Phenyl-d5-boronic acid has several applications:

- Organic Synthesis: It serves as a key reagent in organic synthesis for constructing complex molecules.

- Material Science: The compound can be utilized in the development of new materials, including polymers and pharmaceuticals.

- Analytical Chemistry: It may be used in analytical techniques to study reaction mechanisms involving boron chemistry.

Several compounds share structural similarities with phenyl-d5-boronic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenylboronic Acid | C6H7BO2 | Standard boronic acid without deuterium isotopes. |

| 4-Methylphenylboronic Acid | C7H9BO2 | Methyl group substitution increases steric hindrance. |

| 2-Naphthaleneboronic Acid | C10H9BO2 | Larger aromatic system providing different reactivity patterns. |

| Phenyl-d3-boronic Acid | C6H9BO2 | Contains three deuterium atoms instead of five. |

Phenyl-d5-boronic acid's unique feature lies in its five deuterium atoms, which can significantly influence its reactivity and properties compared to its non-deuterated counterparts and other boronic acids.

Chemical Formula and Molecular Weight

The molecular formula of phenyl-d5-boronic acid is consistently reported as C₆H₂BD₅O₂ [1] [4] [5]. The exact molecular weight varies slightly among sources due to precise isotopic mass calculations, with values reported as 126.96 g/mol [1] [2] [6] [4] [5] [7] [8] [9] and 126.892 g/mol [10]. The Chemical Abstracts Service registry number is 215527-70-1 [1] [2] [3] [6] [4] [11] [12] [5] [13] [14] [15] [7] [10] [8] [9].

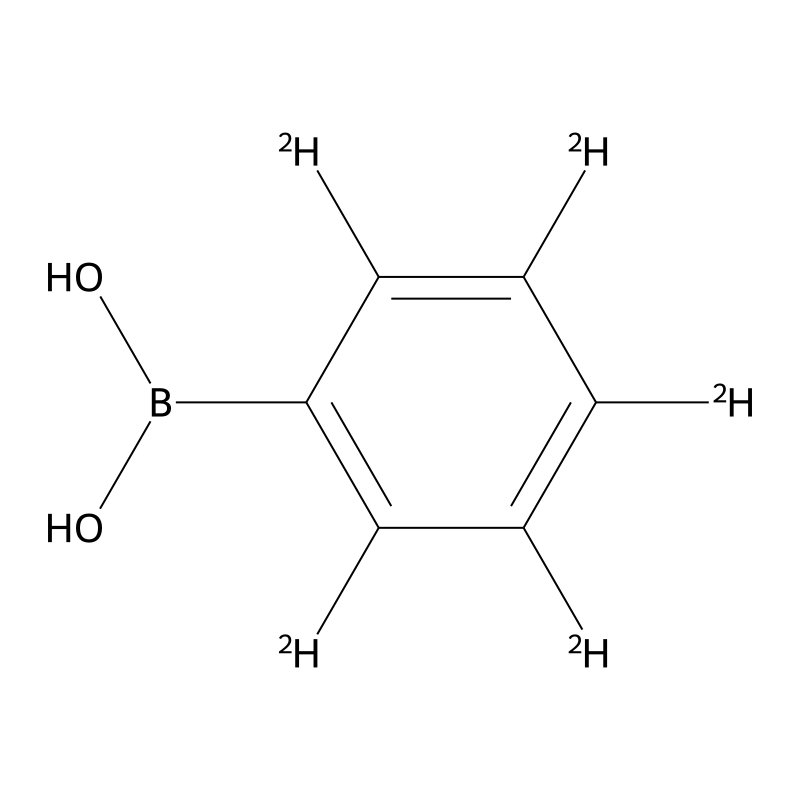

Structural Representation

The SMILES notation for phenyl-d5-boronic acid is reported as [2H]c1c([2H])c([2H])c(B(O)O)c([2H])c1[2H] [2], indicating the systematic replacement of all aromatic hydrogen positions with deuterium. The International Chemical Identifier string is InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D [2], with the corresponding InChI Key being HXITXNWTGFUOAU-RALIUCGRSA-N [2] [11] [13].

Molecular Geometry and Bond Structure

Based on the structural similarity to phenylboronic acid, phenyl-d5-boronic acid exhibits a planar molecular geometry with idealized C₂ᵥ molecular symmetry [16]. The boron atom adopts sp²-hybridization and contains an empty p-orbital, consistent with the Lewis acidic character of boronic acids [16].

The boron-carbon bond length in phenylboronic acid has been calculated to be 1.566-1.567 Å using density functional theory methods [17], and similar bond parameters are expected for the deuterated analog. The boron-oxygen bond distances are typically in the range of 1.359-1.375 Å [17]. The molecular structure maintains planarity with minor deviations around the carbon-boron bond, typically ranging from 6.6° to 21.4° [16].

Physical Properties

Phenyl-d5-boronic acid appears as a white to off-white crystalline solid [2] [11] [13] [7] [8]. The compound exhibits a melting point consistently reported in the range of 217-220°C [2] [4] [11] [5] [13] [7] [10] [8] [9]. The boiling point is predicted to be 265.9°C at 760 mmHg [4] [10] [8]. The density is reported as 1.18 g/cm³ [4] [10], and the compound demonstrates hygroscopic properties [11] [13].

The exact mass is calculated as 127.08500 Da [4], with a polar surface area of 40.46 Ų [4] [10]. The vapor pressure at 25°C is 0.00446 mmHg [4], and the flash point is 114.6°C [4] [10]. The refractive index is 1.534 [4].

Solubility Characteristics

Phenyl-d5-boronic acid exhibits limited solubility in organic solvents, being slightly soluble in chloroform and dimethyl sulfoxide [11] [13]. The compound demonstrates poor solubility in non-polar solvents such as hexanes [16]. Storage conditions typically require temperatures of 2-8°C with protection from light and moisture [6] [8].

Nomenclature

Systematic Names

The International Union of Pure and Applied Chemistry systematic name for this compound is (2,3,4,5,6-pentadeuteriophenyl)boronic acid [1] [4] [13] [14] [15]. This nomenclature explicitly indicates the positions of deuterium substitution on the benzene ring and identifies the boronic acid functional group.

Common Names and Synonyms

The compound is most commonly referred to as phenyl-d5-boronic acid [1] [2] [3] [6] [4] [11] [12] [5] [13] [14] [15] [7] [10] [8] [9]. Alternative names include:

- (Phenyl-d5)boronic acid [1]

- Phenylboronic acid-d5 [1] [15]

- (Pentadeuterophenyl)boronic acid [2] [11] [13] [15]

- Deuterated phenylboronic acid [11] [13]

- B-(phenyl-2,3,4,5,6-d5)boronic acid [11] [13] [15]

- 2,3,4,5,6-Pentadeuteriumbenzeneboronic acid [11] [13]

- (Perdeuterophenyl)boronic acid [11] [13]

Registry and Database Identifiers

The compound is registered under multiple database systems with specific identifiers. The Chemical Abstracts Service number is 215527-70-1 [1] [2] [3] [6] [4] [11] [12] [5] [13] [14] [15] [7] [10] [8] [9]. The European Community number is 623-841-0 [1] [2] [18]. The PubChem Compound Identifier is 16213772 [1], with the DSSTox Substance ID being DTXSID20584110 [1]. The MDL number is MFCD02093711 [2] [6] [11] [13] [7] [8].

Phenyl-d5-boronic acid is a deuterated derivative of phenylboronic acid, characterized by the systematic replacement of five hydrogen atoms on the phenyl ring with deuterium atoms. This isotopic labeling creates a compound with unique physical properties while maintaining the fundamental structural framework of the parent molecule [1] [2] [3].

The compound possesses the molecular formula C6H7BO2, with the deuterated phenyl ring represented as C6D5BO2. The Chemical Abstracts Service registration number is 215527-70-1, distinguishing it from the non-deuterated phenylboronic acid (CAS 98-80-6) [1] [2] [3].

Physical State and Appearance

Phenyl-d5-boronic acid presents as a white to off-white crystalline solid at room temperature [2] [4]. The compound exhibits a crystalline powder morphology, consistent with the structural characteristics of boronic acid derivatives [2] [4]. This solid-state presentation facilitates handling and storage under appropriate conditions.

Thermal Properties

Melting Point

The compound demonstrates a melting point range of 217-220°C, indicating good thermal stability under normal laboratory conditions [2] [3] [5]. This melting point is consistent with the non-deuterated phenylboronic acid, suggesting that deuterium substitution has minimal impact on the crystal lattice energy and intermolecular interactions.

Boiling Point and Volatility

The boiling point of phenyl-d5-boronic acid is 265.9°C at 760 mmHg [6] [7]. This relatively high boiling point reflects the presence of strong intermolecular hydrogen bonding between boronic acid functional groups. The compound exhibits a vapor pressure of 0.00446 mmHg at 25°C, indicating low volatility at room temperature [7].

Flash Point

The flash point is determined to be 114.6°C, establishing the minimum temperature at which the compound can form ignitable vapor-air mixtures [6] [7]. This parameter is crucial for safe handling and storage protocols in laboratory and industrial settings.

Density and Molecular Weight

The molecular weight of phenyl-d5-boronic acid is 126.96 g/mol, representing a mass shift of M+5 compared to the non-deuterated analog due to the presence of five deuterium atoms [1] [2] [3]. This mass increase is precisely attributable to the replacement of hydrogen atoms (mass 1.008 amu) with deuterium atoms (mass 2.014 amu).

The compound exhibits a density of 1.18 g/cm³, slightly higher than the non-deuterated phenylboronic acid, reflecting the increased atomic mass of deuterium [7]. This density value is consistent with the crystalline solid state and the presence of intermolecular hydrogen bonding networks.

Optical Properties

The refractive index of phenyl-d5-boronic acid is 1.534, providing information about the compound's optical density and light-bending properties [7]. This optical parameter is valuable for identification and purity assessment using refractometric techniques.

Chemical Stability and Acidity

Phenyl-d5-boronic acid demonstrates hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [2] [4]. This characteristic necessitates storage under dry conditions to prevent hydrolysis and maintain compound integrity.

The compound exhibits a pKa value of 8.83 at 25°C, indicating its weak acidic nature [6] [4]. This acidity constant is comparable to the non-deuterated analog, suggesting that deuterium substitution does not significantly alter the electronic properties of the boronic acid functional group.

Solubility Profile

Aqueous Solubility

Phenyl-d5-boronic acid demonstrates limited water solubility of 10 g/L at 20°C [6] [4]. This relatively low aqueous solubility is characteristic of phenylboronic acid derivatives and reflects the hydrophobic nature of the aromatic ring system balanced against the hydrophilic boronic acid group.

Organic Solvent Solubility

The compound exhibits slight solubility in chloroform and dimethyl sulfoxide, indicating moderate compatibility with polar aprotic solvents [2] [8]. In contrast, the compound shows enhanced solubility in methanol and demonstrates good solubility in ethanol [2] [9] [8]. This solubility pattern reflects the ability of protic solvents to form hydrogen bonds with the boronic acid functional group.

Isotopic Characteristics

The deuterium labeling of phenyl-d5-boronic acid is characterized by 98 atom % deuterium content with an isotopic purity of 98% [3] [5]. This high level of deuterium incorporation makes the compound particularly valuable for applications requiring isotopic specificity, such as nuclear magnetic resonance spectroscopy and mass spectrometry studies [10].

Comprehensive Physical Properties Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H7BO2 (C6D5BO2) | [1] [2] [3] |

| CAS Number | 215527-70-1 | [1] [2] [3] |

| Molecular Weight | 126.96 g/mol | [1] [2] [3] |

| Melting Point | 217-220°C | [2] [3] [5] |

| Boiling Point | 265.9°C at 760 mmHg | [6] [7] |

| Flash Point | 114.6°C | [6] [7] |

| Density | 1.18 g/cm³ | [7] |

| Refractive Index | 1.534 | [7] |

| Vapor Pressure | 0.00446 mmHg at 25°C | [7] |

| pKa | 8.83 at 25°C | [6] [4] |

| Appearance | White solid | [2] [3] |

| Color | White to off-white | [2] [4] |

| Crystalline Form | Crystalline powder | [2] [4] |

| Stability | Hygroscopic | [2] [4] |

| Solubility (Water) | 10 g/L at 20°C | [6] [4] |

| Solubility (Chloroform) | Slightly soluble | [2] [8] |

| Solubility (DMSO) | Slightly soluble | [2] [8] |

| Solubility (Methanol) | Slightly soluble | [2] [8] |

| Solubility (Ethanol) | Soluble | [9] |

| Deuterium Content | 98 atom % D | [3] [5] |

| Isotopic Purity | 98% | [3] [5] |

| Mass Shift | M+5 | [3] [5] |

Spectroscopic Properties

Phenyl-d5-boronic acid serves as a valuable reference standard in nuclear magnetic resonance spectroscopy due to its deuterium labeling [10]. The compound's spectroscopic properties are particularly useful for structural analysis and mechanistic studies in organic chemistry research [10] [11].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant